

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one literature review

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Compound of Interest

Compound Name: 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

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An In-depth Technical Guide to **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**: Synthesis, Properties, and Application in Kinase Inhibitor Development

Introduction: A Pivotal Scaffold in Modern Oncology

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is a substituted quinazolinone that has garnered significant attention in medicinal chemistry and drug development.^[1] While not an active pharmaceutical ingredient itself, it serves as a crucial intermediate in the synthesis of highly potent and selective kinase inhibitors.^[2] The quinazolinone core is a privileged scaffold, found in numerous biologically active molecules and several FDA-approved anticancer drugs.^{[3][4]} This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**, detailing its synthesis, physicochemical characteristics, and its strategic importance as a building block for next-generation therapeutics, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[5]

Physicochemical Properties

Understanding the fundamental properties of a synthetic intermediate is critical for optimizing reaction conditions, purification strategies, and formulation development. **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one** is a solid compound, typically appearing as a white to light-yellow crystalline powder.^[1] It exhibits solubility in common organic solvents like ethanol and chloroform but is poorly soluble in water.^[1] A summary of its key properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₃	[1][6]
Molar Mass	282.29 g/mol	[1][7]
Melting Point	~252 °C	[1]
Boiling Point (Predicted)	475.4 ± 55.0 °C	[1]
Density (Predicted)	1.26 g/cm ³	[1]
pKa (Predicted)	1.43 ± 0.20	[1]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[1][7]

Synthesis and Mechanistic Considerations

The synthesis of the quinazolinone ring system can be achieved through various established methods, with the Niementowski quinazoline synthesis being one of the most common.[8] This reaction typically involves the condensation of an anthranilic acid with an amide at high temperatures.[8] Modern approaches often employ microwave assistance to reduce reaction times and improve yields.[8]

For **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**, a practical synthetic route starts from a suitably substituted anthranilic acid derivative, such as 2-amino-4-benzyloxy-5-methoxybenzoic acid, and involves cyclization with a C1 synthon like formamide or an ortho ester.[9] The benzyloxy and methoxy groups are critical substitutions that are often present in the final, biologically active molecules targeting specific kinase pockets.

Experimental Protocol: Synthesis via Cyclization

This protocol describes a representative method for the synthesis of **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one** from 2-amino-4-(benzyloxy)-5-methoxybenzamide. This approach is based on established methods for quinazolinone formation.[9][10]

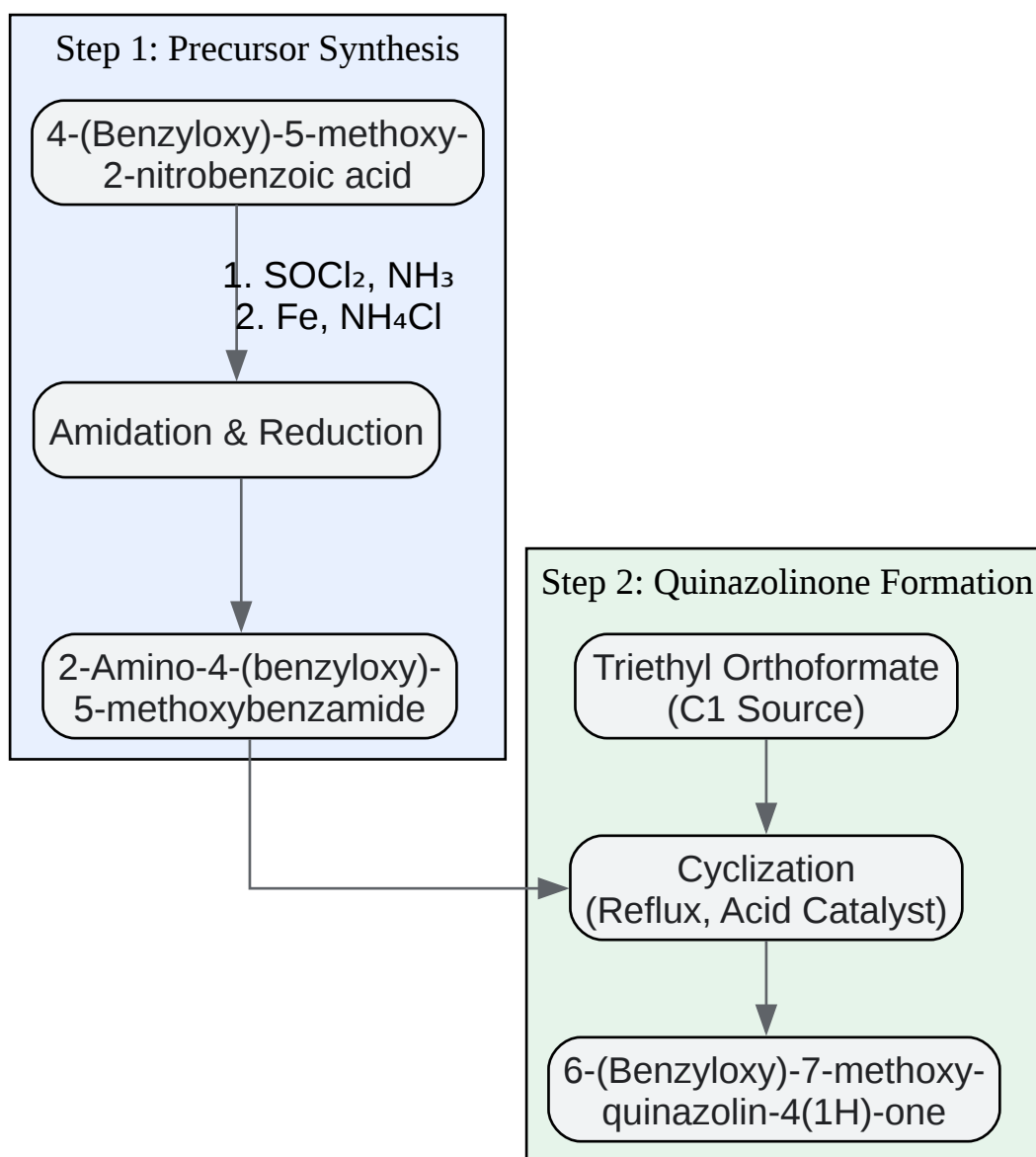
Step 1: Preparation of 2-amino-4-(benzyloxy)-5-methoxybenzamide

- Starting Material: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.
- Amidation: Convert the carboxylic acid to the primary amide using a standard coupling agent (e.g., thionyl chloride followed by ammonia) or by activating the acid (e.g., with CDI) and reacting with ammonia.
- Reduction: Reduce the nitro group to an amine. A common and effective method is using iron powder in the presence of an acid catalyst like ammonium chloride or acetic acid in an ethanol/water mixture.^[4] The reaction is heated to reflux and monitored by TLC until the starting material is consumed.
- Work-up: After cooling, the reaction mixture is filtered to remove the iron catalyst. The filtrate is concentrated, and the product is purified, typically by recrystallization.

Step 2: Cyclization to form **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**

- Reaction Setup: In a round-bottom flask, dissolve the 2-amino-4-(benzyloxy)-5-methoxybenzamide (1 equivalent) in an excess of triethyl orthoformate, which serves as both the C1 source and the solvent.
- Catalysis: Add a catalytic amount of a Lewis acid or a protic acid (e.g., p-toluenesulfonic acid) to facilitate the cyclization. The acid catalyzes the formation of the key imine intermediate.
- Reaction Conditions: Heat the mixture to reflux (typically 140-150 °C) for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Purification: Upon completion, the reaction mixture is cooled, leading to the precipitation of the product. The solid is collected by filtration, washed with a cold solvent like ethanol or diethyl ether to remove residual reagents, and dried under vacuum to yield the final product.^[9]

Synthetic Workflow Diagram



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Caption: Synthetic pathway for **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**.

Biological Activity and Mechanism of Action

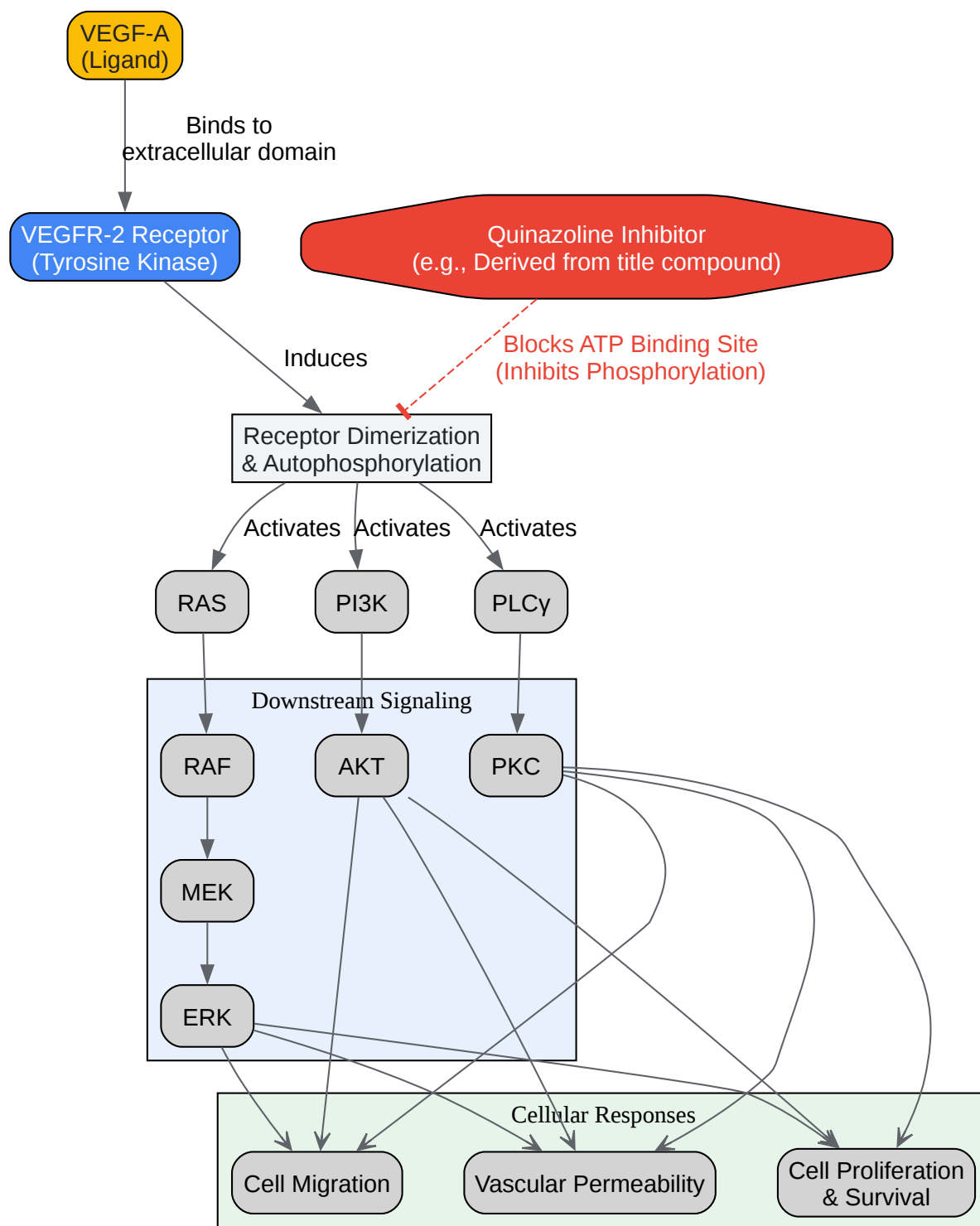
The primary significance of **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one** in drug discovery lies in its use as a scaffold for inhibitors of protein tyrosine kinases, particularly VEGFR-2.^[2]

The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.^{[5][11]} In cancer, this pathway is often hijacked by

tumors to ensure a sufficient supply of oxygen and nutrients, promoting growth and metastasis.
[5]

Inhibiting VEGFR-2 blocks the downstream signaling cascade, thereby preventing endothelial cell proliferation and migration and ultimately starving the tumor.[12] Quinazoline derivatives are highly effective in this role, often acting as ATP-competitive inhibitors that bind to the kinase domain of the receptor.[5][13] The 6,7-disubstituted pattern is crucial for high-affinity binding, and the specific benzyloxy and methoxy groups can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.[5][14]

VEGFR-2 Signaling Pathway and Inhibition



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Caption: The VEGFR-2 signaling pathway and the point of inhibition.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

To evaluate the efficacy of compounds derived from **6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one**, an in vitro kinase assay is essential. This protocol outlines a typical procedure for measuring VEGFR-2 inhibition.

Objective: To determine the IC_{50} (half-maximal inhibitory concentration) of a test compound against VEGFR-2 kinase activity.

Materials:

- Recombinant human VEGFR-2 kinase domain.
- Poly(Glu, Tyr) 4:1 peptide substrate.
- Adenosine-5'-triphosphate (ATP), radio-labeled [γ - ^{32}P]ATP or unlabeled for non-radioactive methods.
- Kinase assay buffer (e.g., Tris-HCl, $MgCl_2$, $MnCl_2$, DTT).
- Test compound stock solution (in DMSO).
- 96-well plates.
- Phosphocellulose paper or other capture medium.
- Scintillation counter or luminescence/fluorescence plate reader.

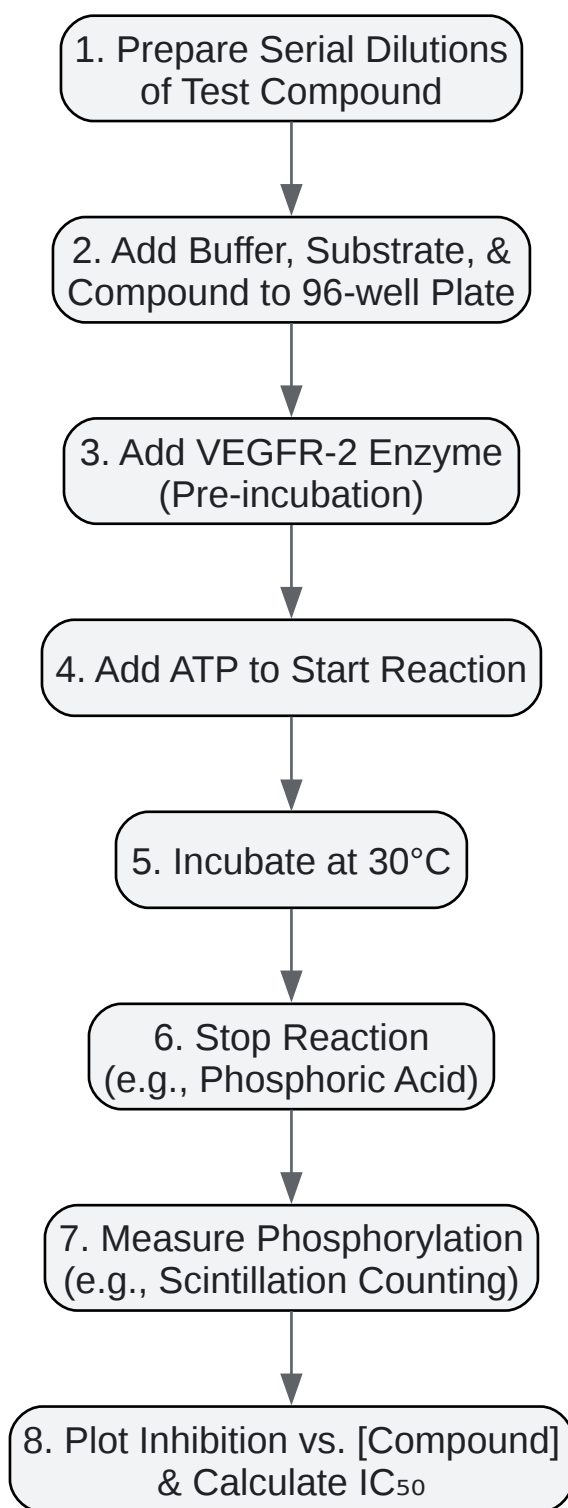
Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compound in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations.
- **Reaction Mixture:** In each well of a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compound.
- **Enzyme Addition:** Add the recombinant VEGFR-2 kinase to each well to initiate the pre-incubation. Allow incubating for 10-15 minutes at room temperature to permit compound

binding.

- **Initiate Kinase Reaction:** Start the phosphorylation reaction by adding ATP (spiked with [γ - ^{32}P]ATP).
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
- **Stop Reaction:** Terminate the reaction by adding a stop solution, such as phosphoric acid.
- **Measure Phosphorylation:** Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- **Data Acquisition:** Measure the incorporated radioactivity on the paper using a scintillation counter. For non-radioactive methods (e.g., ADP-Glo™, HTRF®), follow the manufacturer's protocol for signal detection.
- **Data Analysis:** Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase Assay Workflow Diagram



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Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Conclusion

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is a well-characterized and highly valuable intermediate in pharmaceutical research. Its rigid, heterocyclic core provides an excellent foundation for developing ATP-competitive kinase inhibitors, while the benzyloxy and methoxy substituents offer versatile handles for synthetic modification to achieve desired potency and selectivity. Its central role in the synthesis of VEGFR-2 inhibitors underscores its importance in the ongoing effort to develop more effective and targeted therapies for cancer and other angiogenesis-dependent diseases.[2][5] This guide provides a foundational understanding for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

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